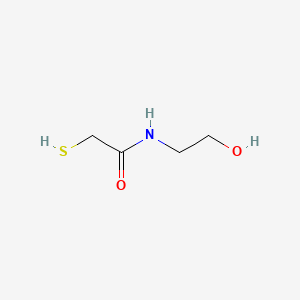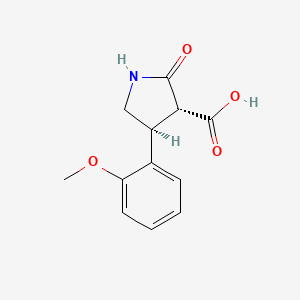
N-(2-Hydroxyethyl)-2-sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxyethyl)-2-mercaptoacetamide is an organic compound characterized by the presence of both a hydroxyethyl group and a mercaptoacetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-2-mercaptoacetamide typically involves the reaction of 2-mercaptoacetic acid with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
HSCH2COOH+HOCH2CH2NH2→HSCH2CONHCH2CH2OH
The reaction is usually conducted in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the amide bond. The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of N-(2-Hydroxyethyl)-2-mercaptoacetamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, ensuring a steady production rate.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-Hydroxyethyl)-2-mercaptoacetamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Various substituted amides or ethers.
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxyethyl)-2-mercaptoacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a potential inhibitor of certain enzymes.
Industry: It is used in the production of polymers and as a stabilizer for certain industrial processes.
Wirkmechanismus
The mechanism of action of N-(2-Hydroxyethyl)-2-mercaptoacetamide involves its interaction with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The hydroxyethyl group can participate in hydrogen bonding, affecting the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- N-(2-Hydroxyethyl)ethylenediamine
- 2-Hydroxyethyl methacrylate
- N-(2-Hydroxyethyl)-ethylenediamine
Comparison: N-(2-Hydroxyethyl)-2-mercaptoacetamide is unique due to the presence of both a thiol and a hydroxyethyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one of these functional groups. Additionally, the presence of the amide bond provides stability and specificity in its interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
51621-19-3 |
|---|---|
Molekularformel |
C4H9NO2S |
Molekulargewicht |
135.19 g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)-2-sulfanylacetamide |
InChI |
InChI=1S/C4H9NO2S/c6-2-1-5-4(7)3-8/h6,8H,1-3H2,(H,5,7) |
InChI-Schlüssel |
KTAWKMGFQHAPTN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)NC(=O)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Benzylsulfanyl)-5-nitro-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12939685.png)

![tert-Butyl 3a-fluorohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12939694.png)
![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-(5-fluoropyrimidin-4-yl)acetamide](/img/structure/B12939696.png)

![3-Iodo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12939716.png)

![9-[Bis(methylsulfanyl)methylidene]-10-methylacridine](/img/structure/B12939727.png)




![6,8-Dibromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B12939755.png)
![(S)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12939760.png)
